molecular formula C18H23O4P B3046883 Diethyl 4-(benzyloxy)benzylphosphonate CAS No. 131719-55-6

Diethyl 4-(benzyloxy)benzylphosphonate

Cat. No.: B3046883
CAS No.: 131719-55-6
M. Wt: 334.3 g/mol
InChI Key: LOPTXROLMDAJBT-UHFFFAOYSA-N
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Description

Diethyl 4-(benzyloxy)benzylphosphonate is an organic compound with the molecular formula C18H23O4P. It is a phosphonate ester that features a benzyloxy group attached to a benzylphosphonate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(benzyloxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions often involve microwave irradiation to achieve quantitative yields in a short time.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale palladium-catalyzed cross-coupling reactions. These methods are scalable and can be adapted to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(benzyloxy)benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(benzyloxy)benzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(benzyloxy)benzylphosphonate involves its interaction with various molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylphosphonate: Similar structure but lacks the benzyloxy group.

    Diethyl 4-methylbenzylphosphonate: Contains a methyl group instead of a benzyloxy group.

Uniqueness

Diethyl 4-(benzyloxy)benzylphosphonate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O4P/c1-3-21-23(19,22-4-2)15-17-10-12-18(13-11-17)20-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPTXROLMDAJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435476
Record name Diethyl 4-(benzyloxy)benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131719-55-6
Record name Diethyl 4-(benzyloxy)benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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